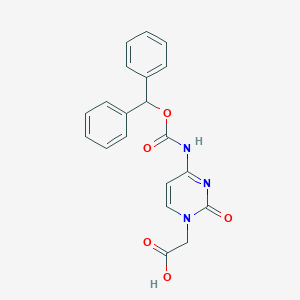

2-(4-(((苯甲酰氧基)羰基)氨基)-2-氧代嘧啶-1(2H)-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(4-(((Benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its density, boiling point, vapor pressure, enthalpy of vaporization, flash point, refractive index, and more. Unfortunately, the specific physical and chemical properties for this compound are not available in the literature .科学研究应用

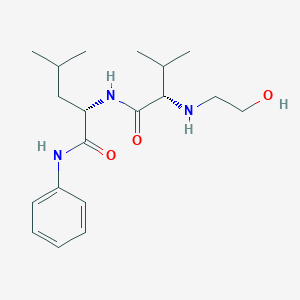

Synthesis of Biologically Active Molecules

The selective N-4 alkylation of cytosine plays a critical role in the synthesis of biologically active molecules . This compound could potentially be used in the development of practical reaction conditions toward a regioselective synthesis of N-4-alkyl cytosine derivatives .

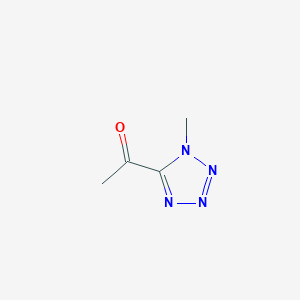

Protection of Adenine and Cytosine Bases

N-Benzoyltetrazole has been developed as a mild and selective reagent for monobenzoylation of the exocyclic amino group in nucleic acid bases . This compound could potentially be used for the protection of adenine and cytosine bases, an important procedure in the nucleic acid chemistry field .

Drug Design

Given its role in the synthesis of biologically active molecules, this compound could potentially be used in drug design, particularly in the design of pyrimidine-based drugs .

Antiviral Drug Development

In the context of HIV-1 infection, Integrase (IN) was successfully targeted for drug development . This compound could potentially be used in the development of new antiviral drugs with high activity and low cytotoxicity .

Development of Antiretroviral Therapy

The breakthrough of Integrase inhibitors (INI) has produced a great impulse in the use of multiple drugs that act on different viral targets, known as Highly Active Antiretroviral Therapy (HAART) . This compound could potentially be used in the development of such therapies .

Development of LEDGF Inhibitors

Important examples of this class are the lens epithelium-derived growth factor (LEDGF) inhibitors . This compound could potentially be used in the development of such inhibitors .

作用机制

Target of Action

The primary target of (4-N-(Benzhydryloxycarbonyl)cytosine)-1-acetic acid is likely to be the cytosine deaminase enzyme . This enzyme catalyzes the deamination of cytosine, producing uracil . It is present in prokaryotes and fungi and is an important member of the pyrimidine salvage pathway in those organisms .

Mode of Action

The compound’s interaction with its targets involves a selective N-4 alkylation of cytosine . This process plays a critical role in the synthesis of biologically active molecules . The sequence includes a direct and selective sulfonylation at the N-1 site of the cytosine, followed by the alkylation of the amino site .

Biochemical Pathways

The affected biochemical pathway is the pyrimidine salvage pathway . This pathway recycles pyrimidines to produce nucleotide monophosphates. The compound’s action on cytosine deaminase can affect this pathway and its downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its interaction with cytosine deaminase and the subsequent effects on the pyrimidine salvage pathway. This could potentially influence the production of uracil and other downstream products .

安全和危害

属性

IUPAC Name |

2-[4-(benzhydryloxycarbonylamino)-2-oxopyrimidin-1-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O5/c24-17(25)13-23-12-11-16(21-19(23)26)22-20(27)28-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12,18H,13H2,(H,24,25)(H,21,22,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPWKJWIKZUONJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=NC(=O)N(C=C3)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80573525 |

Source

|

| Record name | [4-{[(Diphenylmethoxy)carbonyl]amino}-2-oxopyrimidin-1(2H)-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

186046-78-6 |

Source

|

| Record name | [4-{[(Diphenylmethoxy)carbonyl]amino}-2-oxopyrimidin-1(2H)-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80573525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]pyrimidine](/img/structure/B65063.png)